1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester demonstrates the regiospecific nature of these reactions. The structure and conformational analysis of these compounds were elucidated using single-crystal X-ray analysis, highlighting the importance of such compounds in understanding molecular interactions and crystal packing phenomena (Kumarasinghe, Hruby, & Nichol, 2009).
Fluorescence and Optical Properties
The study on 2-pyrazoline derivatives, including those with nitro substituents, shows the ability to tune the physical properties of these compounds by modifying the substituent groups. This adaptability suggests a role for such compounds in the development of fluorescent materials and non-linear optical devices, offering potential applications in electronics and material science (Barberá et al., 1998).
Pesticidal Activity
Compounds structurally related to 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid have been explored for their potential insecticidal activity. For instance, derivatives of pyrazolines have shown specific insecticidal effects, indicating the value of these compounds in developing new pesticides (Hasan et al., 1996).
Dye Synthesis
The synthesis of heterocyclic dyes using 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid as a coupling component illustrates the role of pyrazole derivatives in dye chemistry. These studies provide insights into how the electronic nature of substituents and the heterocyclic ring systems influence the optical properties of dyes, indicating applications in materials science and industry (Tao et al., 2019).
Novel Fungicides
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-8-4-2-1-3-7(8)5-14-6-9(15(18)19)10(13-14)11(16)17/h1-4,6H,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVCTXNKFJEAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)C(=O)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid |
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